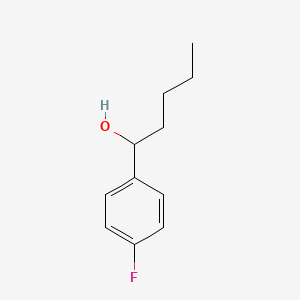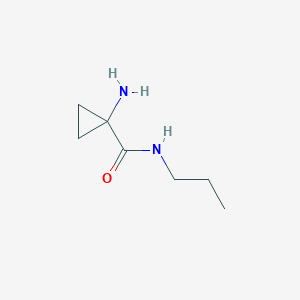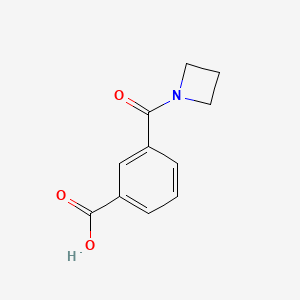
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is a chemical compound that features a phenyl ring substituted with a methanol group and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate ether linkage, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzaldehyde or 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid.
Reduction: Formation of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenylmethane.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)propane: Similar structure with a propane group instead of methanol.
Uniqueness
(4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
[4-[(1-methylpyrazol-4-yl)oxymethyl]phenyl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-12(6-13-14)16-9-11-4-2-10(8-15)3-5-11/h2-7,15H,8-9H2,1H3 |
Clave InChI |
SSWVXYLKJIGRQO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)OCC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)






